![molecular formula C6H11NO2 B12917868 Formamide, N-[(3-methyl-3-oxetanyl)methyl]- CAS No. 202871-64-5](/img/structure/B12917868.png)
Formamide, N-[(3-methyl-3-oxetanyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formamide, N-[(3-methyl-3-oxetanyl)methyl]- is a specialized organic compound with a unique structure that includes a formamide group attached to a 3-methyl-3-oxetanyl moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-[(3-methyl-3-oxetanyl)methyl]- typically involves the reaction of formamide with a suitable oxetane derivative. One common method includes the reaction of 3-methyl-3-oxetanemethanol with formamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Formamide, N-[(3-methyl-3-oxetanyl)methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the formamide group, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxetane derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Formamide, N-[(3-methyl-3-oxetanyl)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein folding.
Industry: It is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of Formamide, N-[(3-methyl-3-oxetanyl)methyl]- involves its interaction with specific molecular targets. The formamide group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the oxetane moiety can participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Formamide: A simpler compound with a similar formamide group but lacking the oxetane moiety.
Dimethylformamide: Contains two methyl groups attached to the nitrogen atom instead of the oxetane moiety.
N-Methylformamide: Similar to Formamide, N-[(3-methyl-3-oxetanyl)methyl]- but with a single methyl group attached to the nitrogen atom.
Uniqueness
Formamide, N-[(3-methyl-3-oxetanyl)methyl]- is unique due to the presence of the 3-methyl-3-oxetanyl moiety, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
202871-64-5 |
---|---|
Molekularformel |
C6H11NO2 |
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
N-[(3-methyloxetan-3-yl)methyl]formamide |
InChI |
InChI=1S/C6H11NO2/c1-6(2-7-5-8)3-9-4-6/h5H,2-4H2,1H3,(H,7,8) |
InChI-Schlüssel |
DUYOANSTYGYPQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC1)CNC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.